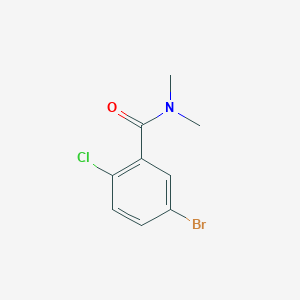

5-bromo-2-chloro-N,N-dimethylbenzamide

Description

Contextual Significance of Halogenated Benzamides in Chemical Sciences

Halogenated benzamides are a class of organic compounds characterized by a benzamide (B126) core structure substituted with one or more halogen atoms. The introduction of halogens such as bromine and chlorine into the benzamide scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com This strategic halogenation is a powerful tool in medicinal chemistry and drug design. researchgate.netnih.gov

The presence of halogen atoms can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of ligand-receptor complexes. researchgate.net This interaction is increasingly being exploited in rational drug design to enhance the potency and selectivity of drug candidates. researchgate.net Furthermore, halogenation can modulate the electronic properties of the aromatic ring, affecting the reactivity and potential biological activity of the compound. For instance, halogenated benzamide derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory effects on enzymes like phospholipase D2. nih.gov The strategic placement of halogens can also influence the compound's ability to cross biological membranes, a critical factor in drug efficacy. mdpi.com

Scope and Objectives of Academic Inquiry on 5-Bromo-2-chloro-N,N-dimethylbenzamide

While extensive research exists for the broader class of halogenated benzamides, academic inquiry specifically into this compound appears to be in a more nascent stage. The compound is primarily available through chemical suppliers for research purposes, indicating its role as a building block or intermediate in the synthesis of more complex molecules. bldpharm.comsigmaaldrich.comcymitquimica.com Its precursor, 5-bromo-2-chlorobenzoic acid, is noted as a starting material in the synthesis of certain therapeutic agents, further suggesting the potential utility of its derivatives.

The primary objectives of academic inquiry into this compound can be inferred to be centered on a few key areas:

Synthetic Utility: Research would likely explore its reactivity and utility as an intermediate in organic synthesis. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the benzene (B151609) ring, along with the N,N-dimethylamide group, offers multiple sites for chemical modification, making it a versatile scaffold for creating diverse molecular architectures.

Physicochemical Characterization: A fundamental objective would be the thorough characterization of its physical and chemical properties. This includes determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), which are crucial for its identification and for predicting its behavior in different chemical environments. guidechem.com

Exploration of Biological Activity: Given the established biological significance of halogenated benzamides, a key objective would be to screen this compound and its derivatives for various biological activities. Based on the activities of structurally related compounds, this could include evaluation for anticancer, anti-inflammatory, or other therapeutic properties. nih.gov The specific substitution pattern of this compound—a bromine atom at position 5 and a chlorine atom at position 2—creates a unique electronic and steric profile that could lead to novel biological interactions.

Chemical Compound Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 701258-20-0 | bldpharm.comsigmaaldrich.comguidechem.com |

| Molecular Formula | C₉H₉BrClNO | bldpharm.comcymitquimica.comguidechem.com |

| Molecular Weight | 262.53 g/mol | bldpharm.comsigmaaldrich.com |

| Physical State | Solid | - |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCDBHWIROOWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366988 | |

| Record name | 5-bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701258-20-0 | |

| Record name | 5-bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Chloro N,n Dimethylbenzamide and Its Derivatives

Strategic Approaches to the Synthesis of Halogenated N,N-Dimethylbenzamides

The construction of specifically substituted aromatic compounds like 5-bromo-2-chloro-N,N-dimethylbenzamide requires precise control over reaction conditions and reagent selection. Chemists employ a variety of strategies, from time-honored reactions to modern catalytic systems, to achieve the desired molecular architecture.

Classical and Contemporary Synthesis Routes (e.g., Amidation Reactions, Electrophilic Aromatic Substitution)

The most conventional and direct route to N,N-disubstituted benzamides is through the amidation of a corresponding benzoic acid or its activated derivative. For this compound, the primary starting material is 5-bromo-2-chlorobenzoic acid. google.com The synthesis typically involves converting the carboxylic acid into a more reactive species, such as an acyl chloride, to facilitate the reaction with dimethylamine (B145610). This activation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent introduction of dimethylamine forms the final amide bond.

Another fundamental strategy is Electrophilic Aromatic Substitution (EAS) , which involves introducing a bromine atom onto a pre-existing 2-chloro-N,N-dimethylbenzamide ring. masterorganicchemistry.comyoutube.com In this scenario, the regiochemical outcome is dictated by the directing effects of the substituents already on the aromatic ring—the chloro group and the N,N-dimethylamido group. youtube.com

N,N-Dimethylamido Group (-CON(CH₃)₂): This group is a powerful ortho-, para-director and activates the ring towards electrophilic attack. The nitrogen's lone pair of electrons can be donated into the ring, stabilizing the positively charged intermediate (arenium ion) formed during the substitution. pressbooks.pub

Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect but is also an ortho-, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. youtube.comuci.edu

When both groups are present, the stronger activating and directing group dominates. The N,N-dimethylamido group's influence is paramount, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Since the ortho positions are sterically hindered or already substituted (by the chloro group at C2), the bromination occurs predominantly at the para position (C5), yielding this compound. google.com

The generation of the bromine electrophile (Br⁺) often requires a Lewis acid catalyst, such as FeBr₃, which polarizes the Br-Br bond in molecular bromine (Br₂). youtube.com Alternative brominating agents include N-bromosuccinimide (NBS). google.com

One-Pot and Multistep Synthetic Pathways

The synthesis of this compound is often part of a multistep pathway , especially in industrial settings where the starting materials are simple, bulk chemicals. google.com A common sequence begins with a simpler precursor, such as 2-chlorobenzoic acid or 2-chlorobenzonitrile. google.compatsnap.com For example, one patented method describes a sequence involving chlorination, acylation, cyclization, bromination, and finally hydrolysis to obtain the key intermediate, 5-bromo-2-chlorobenzoic acid. google.compatsnap.com This intermediate is then converted to the final N,N-dimethylbenzamide product. These multistep routes allow for purification at intermediate stages, ensuring high purity of the final compound.

The following table outlines a representative multistep synthesis for the precursor 5-bromo-2-chlorobenzoic acid.

Table 1: Example of a Multistep Synthesis of 5-bromo-2-chlorobenzoic acid

| Step | Starting Material | Reagents | Product | Yield/Purity | Reference |

|---|---|---|---|---|---|

| 1 | 2-chlorobenzonitrile | Brominating agent (e.g., Br₂) | 5-bromo-2-chlorobenzonitrile | >96% Purity | google.com |

One-pot syntheses , where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer advantages in terms of efficiency and resource economy. While a specific one-pot synthesis for this compound is not prominently documented, related procedures for other benzamides have been developed. For instance, copper-catalyzed one-pot reactions have been used to synthesize various N,N-dimethyl benzamides and benzonitriles from benzyl (B1604629) cyanides and aryl iodides, using DMF as the amide source. researchgate.net Such methodologies highlight the potential for developing more streamlined syntheses for complex halogenated benzamides. researchgate.netrsc.org

Regioselective Halogenation Strategies for Benzamides

Achieving high regioselectivity is critical when introducing a halogen atom onto a substituted benzene (B151609) ring. For benzamides, the strong ortho-, para-directing effect of the amide group is the primary tool for controlling the position of halogenation in classical electrophilic substitution reactions.

However, modern synthetic chemistry has developed more sophisticated methods for regioselective halogenation, often employing transition metal catalysts or specialized reagents that can override or enhance the inherent directing effects of the substituents. rsc.orgnih.gov For example, N-halosuccinimides (NXS) in fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to provide excellent regioselectivity in the halogenation of various arenes. researchgate.net Other advanced reagents, such as N-acetoxy-N-bromo-4-nitrobenzamide, have been developed for high reactivity and selectivity, enabling the halogenation of complex, drug-like molecules under mild conditions. tcichemicals.com

The table below summarizes different approaches to achieve regioselective halogenation on arenes, which are applicable to benzamide (B126) substrates.

Table 2: Selected Methods for Regioselective Halogenation of Aromatic Compounds

| Substrate Type | Reagent/Catalyst System | Position Selectivity | Key Feature | Reference |

|---|---|---|---|---|

| Alkyl Aromatics | N-Bromosuccinimide (NBS) in HFIP | Para-selective | Mild conditions, high regioselectivity | researchgate.net |

| Anilines/Phenols | Ammonium (B1175870) chloride salt catalyst | Ortho-selective | Utilizes a simple salt catalyst | researchgate.net |

| General Arenes | N-Acetoxy-N-bromo-4-nitrobenzamide | Electron-rich carbon | Highly reactive anomeric amide reagent | tcichemicals.com |

| Benzamides | Pd(OAc)₂ / NXS | Ortho to directing group | C-H activation-based functionalization | nih.gov |

These strategies, particularly those involving C-H activation, represent the frontier of regioselective synthesis and are discussed further in section 2.2.2.

Reactivity Studies and Mechanistic Investigations

Understanding the reactivity of this compound and its analogs is crucial for predicting their behavior in chemical transformations and for designing new synthetic applications. Mechanistic studies provide insight into the electronic and structural factors that govern these reactions.

Intramolecular Aromatic Substitution Reactions in Substituted N,N-Dimethylthiobenzamide Ions

While direct mechanistic studies on this compound are scarce, valuable insights can be drawn from closely related structures. A detailed investigation into the molecular ions of ortho-substituted N,N-dimethylthiobenzamides reveals fascinating intramolecular substitution reactions. core.ac.ukdeepdyve.com In these gas-phase experiments, the molecular ions lose either a hydrogen atom or the ortho-substituent (e.g., CH₃, Cl, Br, I).

The mechanism of this elimination was found to be dependent on the nature of the leaving group:

Loss of H or CH₃: This process occurs via a hydrogen rearrangement followed by an intramolecular substitution involving a 5-membered cyclic intermediate. This pathway is associated with a significant release of kinetic energy. core.ac.uk

Loss of Halogens (Cl, Br, I): The elimination of a halogen substituent is proposed to occur through a direct displacement reaction where the sulfur atom of the thioamide group acts as an internal nucleophile, attacking the carbon bearing the halogen. core.ac.ukdeepdyve.com This results in the formation of a different type of product ion compared to the loss of H or CH₃.

These findings demonstrate the ability of the (thio)amide functional group to participate directly in intramolecular reactions, a principle that could potentially extend to the oxygen-containing benzamides under appropriate conditions.

C-H Activation and Functionalization Pathways in Benzamides

A paradigm shift in synthetic chemistry has been the emergence of C-H activation , a strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net The amide group has proven to be an excellent directing group for this type of transformation, guiding a transition metal catalyst to a specific C-H bond, typically in the ortho position. acs.org

This has led to a variety of powerful methods for the ortho-functionalization of benzamides. For a substrate like this compound, the C-H bond at the C3 position would be the target for such directed reactions.

Several transition metal catalysts have been successfully employed for this purpose:

Rhodium(III): Rh(III) catalysts can achieve chelation-assisted C-H activation of benzamides, enabling annulation reactions with alkynes to form complex heterocyclic structures like isoquinolinones. acs.org

Iridium(III): Cp*Ir(III) complexes are effective for the ortho-halogenation of N,N-disubstituted benzamides using N-halosuccinimides (NXS) as the halogen source. rsc.orgrsc.org Mechanistic studies suggest that the C-H activation step is involved in or precedes the rate-determining step of the reaction. proquest.com

Palladium(II): Palladium catalysts are widely used for the ortho-arylation of benzamides with aryl halides, demonstrating the utility of even simple amide groups like -CONH₂ as directing groups. researchgate.netacs.org

Cobalt: Inexpensive cobalt catalysts have been developed for the C-H activation and annulation of benzamides with fluoroalkylated alkynes, providing access to fluorinated isoquinolinones. nih.gov

Table 3: Examples of Transition Metal-Catalyzed C-H Functionalization of Benzamides

| Catalyst System | Substrate | Reagent | Functionalization Type | Reference |

|---|---|---|---|---|

| [CpIrCl₂]₂ / AgOTf | N,N-diisopropylbenzamide | N-Iodosuccinimide (NIS) | Ortho-Iodination | rsc.orgproquest.com |

| [CpRhCl₂]₂ / AgSbF₆ | Benzamide | Benzoxazinanone (alkyne source) | Annulation (Isoquinolinone synthesis) | acs.org |

| Pd(OAc)₂ | Benzamide | Aryl Iodide | Ortho-Arylation | researchgate.net |

These C-H activation strategies open up new avenues for the late-stage functionalization of complex molecules like this compound, allowing for the precise introduction of new functional groups at the C3 position to build molecular diversity.

Influence of Halogen Substituents on Reaction Kinetics and Selectivity

The reactivity of the aromatic ring in this compound is significantly modulated by the two halogen substituents, bromine and chlorine. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) due to the presence of non-bonding valence electron pairs that can be delocalized into the aromatic π-system. msu.edulumenlearning.com In the case of halogens, the inductive effect is generally stronger and deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. msu.edulumenlearning.comlibretexts.org However, the resonance effect, while weaker, is crucial for determining the regioselectivity of these reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org

In the context of nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups on the aromatic ring is essential for activating the substrate towards nucleophilic attack. byjus.comwikipedia.org The halogens on this compound, along with the carbonyl group of the amide, contribute to this activation. The rate of SNAr reactions is dependent on the electronegativity of the halogen leaving group. Counterintuitively to SN2 reactions, the reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing nature of a more electronegative halogen. wikipedia.org

The N,N-dimethylbenzamide group itself is considered a deactivating group in electrophilic substitutions and a meta-director. libretexts.org However, the interplay between the chloro group at the ortho position and the bromo group at the meta position (relative to the amide) creates a complex substitution pattern. The positions available for substitution on the ring are C4 and C6. The directing effects of the existing substituents will influence the selectivity of further functionalization. For instance, in reactions where a halogen is displaced, the chlorine at the C2 position is generally more susceptible to nucleophilic attack than the bromine at C5, influenced by the electronic environment created by the adjacent amide group.

Theoretical investigations into the amination of aryl halides have shown a significant correlation between the energy barriers for C-N bond formation and the electronic properties of the substituents on the aryl halide, often quantified by Hammett σ parameters. acs.org Electron-withdrawing groups are found to be necessary to activate the halogen for direct catalytic amination. acs.org The placement of these substituents is also critical; electron-withdrawing groups at the ortho and para positions are generally more effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions through resonance, thereby increasing the reaction rate. byjus.com

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (Electrophilic) | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -CON(CH3)2 (Dimethylamide) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

| -NO2 (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| -OH (Hydroxyl) | Electron-withdrawing (-I) | Electron-donating (+R) | Strongly Activating | Ortho, Para |

Photochemical Reaction Pathways for Halogenated Amides

Halogenated amides can undergo unique transformations when subjected to photochemical conditions. These reactions often proceed through radical intermediates, offering pathways to products that are not accessible through traditional thermal methods. A notable example is the metal-free, visible-light-induced C(sp³)–H amination of amides using N-haloimides. nih.govacs.org This process allows for the selective functionalization of the C-H bond adjacent to the nitrogen atom of the amide.

A plausible mechanism for such a photochemical reaction involves the formation of a halogen-bonded electron donor-acceptor (EDA) complex between a base (like lithium tert-butoxide) and the N-haloimide. acs.org This complex can absorb visible light, leading to a single-electron transfer (SET) that generates a tert-butoxide radical and a radical anion. nih.govacs.org The highly reactive tert-butoxide radical then abstracts a hydrogen atom from the N-methyl group of a dimethyl amide, like N,N-dimethylbenzamide, creating a stable radical intermediate on the methyl carbon. nih.gov Simultaneously, the radical anion can decompose to generate a phthalimidyl radical. The final step is a rapid radical-radical coupling between the amide radical and the phthalimidyl radical to form the aminated product. nih.govacs.org

This photoexcited approach is advantageous as it operates under mild conditions and avoids the need for transition-metal photocatalysts or strong oxidants, which are often required in other C-H amination methods. nih.gov The presence of halogen atoms on the amide, such as in α-halo amides, is crucial for certain transformations. For instance, α-halo 7-azaindoline amides have been used in direct catalytic asymmetric Mannich-type reactions, where all α-halo substituents (F, Cl, Br, I) were tolerated, leading to the desired products with high stereoselectivity and without dehalogenation. acs.org This highlights the stability of the α-C–halogen bond in amides under specific reaction conditions, allowing them to serve as effective latent enolate precursors. acs.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Complex Formation | A base (e.g., LiOtBu) and an N-haloimide form a halogen-bonded electron donor-acceptor (EDA) complex. | [N-haloimide---LiOtBu] Complex |

| 2. Photoexcitation & SET | The EDA complex absorbs visible light, leading to a single-electron transfer (SET). | tBuO• radical, N-haloimide radical anion |

| 3. Hydrogen Abstraction | The tBuO• radical abstracts a hydrogen from the N-methyl group of the amide. | Amide radical (•CH2-N(CH3)COR) |

| 4. Radical Generation | The N-haloimide radical anion decomposes to form a new radical species (e.g., phthalimidyl radical). | Phthalimidyl radical |

| 5. Radical Coupling | The amide radical and the newly formed radical couple to form the final product. | Aminated amide product |

Computational and Theoretical Investigations of 5 Bromo 2 Chloro N,n Dimethylbenzamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for predicting the properties of molecules. For 5-bromo-2-chloro-N,N-dimethylbenzamide, DFT studies offer a granular view of its electronic and structural characteristics.

Prediction of Molecular Geometry and Electronic Structure

The molecular structure of related halogenated benzamides has been elucidated through X-ray crystallography and supported by DFT calculations. nih.govjst.go.jp For instance, studies on other halogenated benzamides reveal that the central amide segment is often nearly linear. nih.gov The dihedral angles between the amide group and the aromatic ring are a critical aspect of the molecule's conformation. jst.go.jp

Table 1: Predicted Geometrical Parameters for a Halogenated Benzamide (B126) Scaffold (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.90 - 1.92 | |

| C-Cl | 1.73 - 1.75 | |

| C=O | 1.23 - 1.25 | |

| C-N | 1.35 - 1.37 | |

| C-C-Br: 119 - 121 | ||

| C-C-Cl: 118 - 120 | ||

| O=C-N: 121 - 123 |

Calculation of Global Reactivity Indices

Global reactivity indices, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include electrophilicity, nucleophilicity, chemical potential, hardness, and softness. The electronic properties of this compound, influenced by its substituent groups, will dictate these values. The presence of electronegative halogen atoms is expected to result in a higher electrophilicity index.

These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity of a species to accept electrons. |

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the distribution of the HOMO and LUMO will be influenced by the various functional groups. The HOMO is likely to be located on the more electron-rich portions of the molecule, such as the dimethylamino group and the aromatic ring, while the LUMO is expected to be centered on the electron-deficient regions, including the carbonyl group and the halogen-substituted carbons.

In studies of other halogenated compounds, it has been observed that halogen substitution can significantly lower the LUMO energy level, thereby affecting the HOMO-LUMO gap and increasing chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. For this compound, NBO analysis can elucidate the nature of the C-Br and C-Cl bonds and the delocalization of electron density within the molecule.

Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds. nih.gov In the context of this compound, NCI analysis would be particularly useful in understanding potential intermolecular interactions in the solid state or in a biological environment.

Molecular Docking and Protein-Ligand Interaction Simulations for Halogenated Benzamides

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. researchgate.net This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For halogenated benzamides like this compound, molecular docking studies can reveal key interactions with protein active sites.

A crucial aspect of the interaction of halogenated compounds with biological macromolecules is the formation of halogen bonds. nih.govresearchgate.net The bromine and chlorine atoms in this compound can act as halogen bond donors, interacting with electron-rich residues in a protein's binding pocket. nih.gov These interactions, along with hydrogen bonds and hydrophobic interactions, contribute to the binding affinity of the ligand. Studies on similar halogenated benzamides have shown that the position and nature of the halogen atom can significantly influence the binding mode and affinity for a given protein target. jst.go.jpmdpi.com For instance, the bromine atom can play a key role in interactions with protein residues, achieving good ligand-protein interaction values. nih.gov

Table 3: Common Protein-Ligand Interactions for Halogenated Benzamides

| Interaction Type | Description |

| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. |

| Hydrogen Bonding | Interaction involving a hydrogen atom located between two other atoms having a high affinity for electrons. |

| Pi-Interactions | Interactions involving π-systems, such as π-π stacking or C-H-π interactions. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

Halogen Bonding Theory and its Role in Intermolecular Interactions and Crystal Growth

Computational and theoretical chemistry provide powerful tools for understanding the intricate world of molecular interactions that govern the properties and behavior of crystalline solids. In the case of halogenated organic molecules such as this compound, halogen bonding emerges as a critical, directional, non-covalent interaction that plays a significant role alongside more conventional forces like hydrogen bonding and van der Waals forces. While specific computational studies on this compound are not extensively available in public literature, the principles of halogen bonding theory, supported by research on analogous halogenated benzamides, allow for a detailed theoretical exploration of its expected structural characteristics.

Halogen bonding occurs when an electrophilic region, known as a σ-hole, on a halogen atom interacts with a nucleophilic region on an adjacent molecule. ias.ac.inuomphysics.net The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, directly opposite to the covalent bond connecting it to the rest of the molecule. ias.ac.in The strength and directionality of this interaction are influenced by the polarizability of the halogen atom, with strength generally increasing from chlorine to bromine to iodine. wikipedia.org

In this compound, both bromine and chlorine atoms have the potential to act as halogen bond donors. Theoretical calculations on similar halogenated molecules have shown that these interactions are highly directional, with the angle between the covalent bond (C-X, where X is Br or Cl) and the halogen bond (X···Y, where Y is a nucleophile) approaching 180°. nih.gov The primary nucleophilic acceptor in the structure of this compound is the oxygen atom of the carbonyl group in the benzamide moiety. This oxygen is an excellent acceptor for both hydrogen and halogen bonds. ias.ac.inuomphysics.net

The interplay between different intermolecular forces is crucial in determining the final crystal packing. Studies on other chloro- and bromo-substituted benzamides have revealed that weak halogen···halogen interactions (such as Cl···Cl or Br···Br) and other contacts like C-H···π interactions can be vital in the formation of different crystal structures (polymorphs). ias.ac.in Computational methods like PIXEL calculations, which partition interaction energies into coulombic, polarization, dispersion, and repulsion components, have shown that dispersion forces are often the most significant contributor to the stabilization of molecular pairs in such systems. ias.ac.in

For a molecule like this compound, a network of intermolecular interactions is anticipated. The N,N-dimethyl groups are not capable of acting as hydrogen bond donors, which places greater emphasis on other potential interactions. It is therefore probable that the crystal structure is heavily influenced by a combination of:

Halogen bonds: Specifically, C-Br···O and C-Cl···O interactions, where the halogen atoms on one molecule interact with the carbonyl oxygen of a neighboring molecule.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···π interactions: Weaker hydrogen bonds involving the methyl and aromatic C-H groups.

The competition and synergy between these interactions guide the process of molecular self-assembly and ultimately dictate the growth of the crystal lattice. For instance, the formation of halogen-bonded synthons, which are recurrent and predictable patterns of intermolecular interactions, can lead to the development of specific supramolecular architectures, such as chains or sheets. uomphysics.net The presence of two different halogen atoms (bromine and chlorine) introduces additional complexity and the possibility of varied interaction motifs.

To illustrate the nature of these interactions in similar systems, computational analyses of related halogenated benzamides provide insight into the typical energies involved.

Table 1: Illustrative Interaction Energies in Halogenated Benzamides (Based on Analogous Systems)

| Interaction Type | Typical Energy Range (kJ/mol) | Primary Contributing Force |

| Halogen Bond (e.g., C-Br···O) | -15 to -40 | Electrostatic & Dispersion |

| π-π Stacking | -10 to -30 | Dispersion |

| C-H···O Hydrogen Bond | -5 to -15 | Electrostatic & Dispersion |

| Halogen···Halogen | -5 to -10 | Dispersion |

Note: This data is illustrative and derived from computational studies on analogous halogenated benzamide compounds. Specific values for this compound would require dedicated theoretical calculations.

Biological Activities and Mechanistic Insights of N,n Dimethylbenzamide Derivatives with Halogenation

Antineoplastic and Anticancer Potentials

Halogenated benzamide (B126) scaffolds are a cornerstone in the development of novel anticancer agents. Their mode of action often involves inducing cytotoxicity in cancer cells through various mechanisms, including the inhibition of critical enzymes involved in cell proliferation and survival.

In Vitro Cytotoxicity Assays (e.g., MCF-7, HCT-116, HepG-2 Cell Lines)

The cytotoxic potential of N,N-dimethylbenzamide derivatives and related structures is frequently evaluated against a panel of human cancer cell lines to assess their efficacy and selectivity. Commonly used cell lines include MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and HepG-2 (hepatocellular carcinoma).

Studies on various substituted benzamide and related heterocyclic derivatives have demonstrated significant antiproliferative activity. For instance, certain benzimidazole (B57391) derivatives have shown potent cytotoxic effects against both HCT-116 and MCF-7 cell lines. waocp.orgwaocp.orgnih.gov In one study, a benzimidazole derivative (compound 4) was particularly effective against MCF-7 cells with an IC₅₀ value of 8.86 ± 1.10 μg/mL, while another derivative (compound 2) showed the highest activity against HCT-116 cells with an IC₅₀ of 16.2 ± 3.85 μg/mL. waocp.orgnih.gov Similarly, other research has highlighted the anticancer potential of novel synthesized heterocyclic compounds against MCF-7, HCT-116, and HepG-2 cell lines, with some exhibiting potent and selective cytotoxicity. researchgate.netresearchgate.net The inclusion of halogens on the aromatic ring of related acetamide (B32628) derivatives has been shown to favor anticancer activity. nih.gov

While specific data for 5-bromo-2-chloro-N,N-dimethylbenzamide is not extensively detailed in the reviewed literature, the consistent cytotoxic activity of structurally similar halogenated compounds against these key cancer cell lines underscores the potential of this chemical class. The data suggests that the type and position of the halogen can influence the potency and selectivity of the cytotoxic effect.

Interactive Table: Cytotoxicity of Benzimidazole Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Benzimidazole 1 | HCT-116 | 28.5 ± 2.91 | waocp.orgnih.gov |

| Benzimidazole 1 | MCF-7 | 31.2 ± 4.49 | waocp.orgnih.gov |

| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 | waocp.orgnih.gov |

| Benzimidazole 2 | MCF-7 | 30.29 ± 6.39 | waocp.orgnih.gov |

| Benzimidazole 4 | HCT-116 | 24.08 ± 0.31 | waocp.orgnih.gov |

| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 | waocp.orgnih.gov |

| Benzimidazole 3 | HCT-116 & MCF-7 | >50 | waocp.orgnih.gov |

Enzyme Inhibition Studies (e.g., EGFR, COX-1)

A key mechanism through which halogenated benzamides may exert their anticancer effects is the inhibition of enzymes crucial for cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX) enzymes.

EGFR is a tyrosine kinase that plays a vital role in cell growth and division; its overactivity is a hallmark of many cancers. Several small molecules have been designed to inhibit EGFR. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors, demonstrating the potential of related heterocyclic structures in targeting kinases. nih.gov Similarly, novel chalcones have been developed as dual inhibitors of EGFR and COX-2, with some compounds showing potent EGFR inhibition with IC₅₀ values as low as 0.8 µM. nih.gov

The COX enzymes, particularly COX-2, are involved in inflammation and are often overexpressed in tumors. Inhibition of COX-2 can suppress inflammation and angiogenesis, contributing to an anticancer effect. Studies on 1,4-benzoxazine derivatives, which share structural similarities with benzamides, have identified compounds with optimal COX-2 inhibition (IC₅₀ values of 0.57–0.72 μM) and high selectivity over COX-1. rsc.org The anti-inflammatory effects of some agents are directly linked to their ability to inhibit COX-1 and COX-2 enzymatic activity. mdpi.com The methodology for measuring differential inhibition of COX-1 and COX-2 is well-established, allowing for the characterization of selective inhibitors. nih.gov

Antimicrobial and Antiparasitic Properties

Halogenation is a well-established strategy in medicinal chemistry to enhance the antimicrobial potency of compounds. nih.gov The presence of halogen atoms can improve a molecule's ability to penetrate microbial cell membranes and interact with essential biological targets. nih.govnih.gov

Halogenated derivatives of various scaffolds have demonstrated significant antibacterial activity. For example, selectively halogenated flavonolignans have been shown to inhibit bacterial communication (quorum sensing) and prevent biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov These derivatives can also act synergistically with existing antibiotics to combat resistant strains. nih.gov Studies on quaternary ammonium (B1175870) salts containing halogens have also revealed potent antibacterial activity against a range of bacteria, including S. aureus and E. coli. jcu.cz

In the realm of antiparasitic research, halogenated compounds have also shown promise. For instance, studies on chlorinated N-arylcinnamamides have revealed anti-plasmodial activity, suggesting their potential as antimalarial agents. mdpi.com The research indicated that these compounds had insignificant cytotoxicity and did not cause disruption of erythrocyte membranes, pointing to a specific antiparasitic mechanism. mdpi.com

Anti-inflammatory and Analgesic Effects

The structural motif of benzamide is present in various compounds investigated for their anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of inflammatory mediators like prostaglandins, which are synthesized by COX enzymes.

Several studies have reported the successful synthesis of novel benzamide and related derivatives with significant anti-inflammatory and analgesic activities. For example, a series of N-phenylcarbamothioylbenzamides demonstrated potent anti-inflammatory effects in animal models, which was correlated with their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net Certain compounds in this series showed greater anti-inflammatory activity and a lower ulcerogenic index compared to the standard drug indomethacin. researchgate.net

Similarly, research on 2-(substituted phenoxy) acetamide derivatives found that compounds bearing halogens on the aromatic ring displayed favorable anti-inflammatory and anticancer activities. nih.gov Benzothiazole derivatives incorporating a carboxamide moiety have also been identified as potent anti-inflammatory and analgesic agents with a good safety profile. nih.gov The analgesic actions of many compounds are linked to their ability to suppress nerve action potential conduction. mdpi.com

Structure-Activity Relationship (SAR) Studies on Halogenation Patterns and Biological Targets

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For halogenated N,N-dimethylbenzamide derivatives, SAR studies focus on how the type, number, and position of halogen substituents on the benzamide ring influence interactions with biological targets.

The introduction of halogens can significantly alter a molecule's properties. Halogen atoms, through their inductive effects, can influence the electron density of the aromatic ring and attached functional groups, which can enhance the binding affinity to target proteins. nih.gov For instance, placing a fluorine atom at the ortho position of a benzamide scaffold can lead to intramolecular hydrogen bonds that lock the molecule into a specific conformation, potentially increasing its binding affinity to targets like cereblon. nih.gov

SAR studies have shown that halogenation can be a key determinant of activity. In a series of N-arylcinnamamides, chlorination patterns were systematically varied to understand their impact on anti-plasmodial activity. mdpi.com Similarly, research on phenylurea derivatives as inhibitors of acyl-CoA:cholesterol O-acyltransferase involved systematic modification of the lead compound to elucidate the SAR, leading to the discovery of more potent molecules. nih.gov These studies highlight that a deep understanding of how halogenation impacts molecular interactions is essential for designing more effective and selective therapeutic agents. nih.gov

High-Throughput Screening and Lead Compound Identification in Drug Discovery

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against specific biological targets to identify "hits." ewadirect.comnih.gov These hits serve as the starting point for further optimization into lead compounds and, eventually, clinical drug candidates. nih.gov

The process begins with the screening of large, diverse compound libraries, which can contain hundreds of thousands of molecules. stanford.edu These libraries are often designed to contain "lead-like" molecules, which possess favorable physicochemical properties (e.g., lower molecular weight and lipophilicity) that make them more amenable to optimization into successful drugs. lifechemicals.comotavachemicals.com

Once a hit is identified through HTS, it undergoes a "hit-to-lead" optimization process. lifechemicals.com This involves medicinal chemistry efforts to synthesize analogues of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods, such as virtual screening, can complement HTS by pre-filtering large databases to identify compounds with a higher probability of being active, thus making the screening process more efficient. ewadirect.comupenn.edu The ultimate goal is to identify a lead compound with robust activity in preclinical models and a favorable safety profile, justifying its advancement into clinical development. nih.govnih.gov The discovery of compounds like halogenated N,N-dimethylbenzamides often relies on these systematic screening and optimization funnels. semanticscholar.org

Crystallographic Studies and Solid State Characteristics

X-ray Diffraction Analysis of Crystal Structures

No published X-ray diffraction data for 5-bromo-2-chloro-N,N-dimethylbenzamide are currently available. To provide this analysis, a single crystal of the compound would need to be grown and subjected to X-ray diffraction. This would yield crucial data such as:

Crystal System: (e.g., monoclinic, orthorhombic, etc.)

Space Group: The symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The intramolecular distances and angles between atoms.

Without this experimental data, a data table for the crystallographic parameters of this compound cannot be generated.

Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

A definitive analysis of the hydrogen bonding networks and other intermolecular interactions within the crystal structure of this compound is not possible without experimental crystallographic data. In principle, the N,N-dimethylamide group lacks a traditional hydrogen bond donor (like an N-H group). However, weak C-H···O or C-H···Cl hydrogen bonds involving the methyl or aromatic C-H groups as donors and the carbonyl oxygen or chlorine atom as acceptors could play a role in the crystal packing. Other potential intermolecular interactions would include dipole-dipole interactions and van der Waals forces.

A detailed description and data table of hydrogen bond geometries (donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances and the donor-hydrogen-acceptor angle) are contingent on the determination of the crystal structure.

Halogen Bonding Interactions in Crystal Engineering

The presence of both bromine and chlorine atoms on the benzene (B151609) ring of this compound suggests the potential for halogen bonding to be a significant factor in its crystal engineering. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base), such as the carbonyl oxygen of a neighboring molecule.

The relative strengths and geometries of C-Br···O, C-Cl···O, C-Br···N, or even C-Br···Cl interactions would influence the supramolecular assembly of the molecules in the solid state. An analysis of these interactions, including their distances and angles relative to the sum of the van der Waals radii, would be critical to understanding the crystal packing. However, such an analysis is entirely dependent on the availability of experimental crystallographic data, which is currently lacking for this compound.

Environmental Fate and Degradation Pathways of Halogenated N,n Dimethylbenzamides

Environmental Persistence and Bioaccumulation Potential

Halogenated organic compounds are a diverse group of chemicals, and many are recognized for their persistence in the environment. researchgate.net The carbon-halogen bond is generally strong, making these compounds resistant to degradation. Brominated flame retardants, for instance, are known for being persistent, bioaccumulative, and toxic. nih.gov The presence of both bromine and chlorine atoms in 5-bromo-2-chloro-N,N-dimethylbenzamide likely contributes to its environmental persistence.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The bioconcentration factor (BCF) is a key parameter used to assess this potential. wikipedia.org A BCF value greater than 1 suggests a tendency for the chemical to accumulate in organisms. wikipedia.org For organic chemicals, the BCF is often correlated with the octanol-water partition coefficient (Kow), a measure of hydrophobicity. sfu.ca Chemicals with high Kow values tend to have higher BCFs as they are more likely to partition into the fatty tissues of organisms. researchgate.net While a specific BCF for this compound is not documented, the BCF for the simpler, non-halogenated benzamide (B126) is estimated to be low, around 3, suggesting a low potential for bioconcentration. nih.gov However, the addition of halogen atoms generally increases the lipophilicity and thus potentially the BCF. For instance, some brominated flame retardants have been shown to have high bioaccumulation potential. researchgate.net

Table 1: Estimated Physicochemical Properties and Bioaccumulation Potential of Related Compounds

| Compound | Log Kow (estimated) | Bioconcentration Factor (BCF) (estimated) | Interpretation |

| Benzamide | 0.64 nih.gov | 3 nih.gov | Low bioaccumulation potential |

| Halogenated Aromatic Compounds | Varies (generally higher than non-halogenated) | Can be > 5000 for some brominated compounds researchgate.net | Potential for high bioaccumulation |

This table presents estimated data for related compounds to infer the potential properties of this compound, for which specific experimental data is not available in the reviewed literature.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, can be significant pathways for the transformation of organic compounds in the environment.

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The presence of chromophores (light-absorbing groups) in a molecule is a prerequisite for direct photolysis. The aromatic ring in this compound can absorb UV radiation, potentially leading to photodegradation. Studies on other brominated compounds have shown that they can undergo degradation upon exposure to UV light. nih.gov The photolysis of brominated uracils, for example, has been studied in various solvents. wikipedia.orgmdpi.com Furthermore, the photocatalytic degradation of chlorinated hydrocarbons is an area of active research. wisdomlib.org While specific photolysis data for this compound is unavailable, it is plausible that it could undergo photolytic degradation in sunlit surface waters.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The amide functional group in this compound can undergo hydrolysis, although amides are generally resistant to hydrolysis under neutral environmental pH conditions. nih.gov The rate of hydrolysis is significantly influenced by pH, with faster rates typically observed under acidic or alkaline conditions. acs.orgrsc.org Studies on the hydrolysis of benzamide and its N-methylated derivatives have shown that the reaction proceeds, albeit slowly, under both acidic and alkaline conditions. acs.orgrsc.orgacs.org The presence of electron-withdrawing halogen substituents on the aromatic ring could potentially influence the rate of hydrolysis of the amide bond.

Biotic Degradation Pathways (e.g., Aerobic and Anaerobic Biodegradation)

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. The biodegradability of halogenated compounds can vary widely.

Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), microorganisms can utilize a variety of enzymatic pathways to break down organic molecules. The degradation of N,N-dimethylformamide (a related compound without the benzene (B151609) ring and halogens) has been studied, and it was found that some bacteria can utilize it as a source of carbon and nitrogen. frontiersin.org The initial step in the aerobic degradation of some N,N-dimethylamides can involve enzymatic hydrolysis to dimethylamine (B145610) and the corresponding carboxylic acid. nih.gov For halogenated aromatic compounds, aerobic degradation often involves initial attack by oxygenase enzymes, which can lead to the removal of the halogen atoms (dehalogenation) and cleavage of the aromatic ring. researchgate.net The propanotroph Rhodococcus ruber has been shown to biodegrade N-nitrosodimethylamine under aerobic conditions. nih.gov

Table 2: Potential Biodegradation Pathways for Halogenated N,N-Dimethylbenzamides

| Condition | Potential Pathway | Initial Products |

| Aerobic | Hydrolysis of amide bond | 5-bromo-2-chlorobenzoic acid and dimethylamine |

| Oxidative dehalogenation | Halogenated catechols | |

| Anaerobic | Reductive dehalogenation | Chloro-N,N-dimethylbenzamide or Bromo-N,N-dimethylbenzamide |

| Hydrolysis of amide bond | 5-bromo-2-chlorobenzoic acid and dimethylamine |

This table outlines potential degradation pathways based on the behavior of structurally similar compounds, as specific data for this compound is not available in the reviewed literature.

Transport and Distribution in Environmental Compartments (e.g., Water, Soil, Air)

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to sorb to soil and sediment.

Water: The water solubility of this compound will influence its concentration in aquatic systems. While specific data is lacking, the presence of the polar amide group would confer some degree of water solubility. However, the halogenated benzene ring would decrease its solubility compared to a non-halogenated analogue.

Soil: The mobility of a chemical in soil is largely determined by its sorption to soil organic matter and clay particles, a process quantified by the soil sorption coefficient (Koc). Compounds with high Koc values are strongly sorbed to soil and are less mobile, while those with low Koc values are more mobile and can potentially leach into groundwater. The sorption of benzamide has been shown to be relatively low, indicating high mobility in soil. nih.gov However, the sorption of organic compounds can be significantly influenced by soil pH and the chemical's pKa. nih.govmst.edu For ionizable compounds like some benzamide derivatives, their charge state at a given soil pH will affect their sorption behavior. nih.gov The presence of halogen atoms on the aromatic ring of this compound would likely increase its hydrophobicity and, consequently, its sorption to soil organic matter, reducing its mobility compared to unsubstituted benzamide. Studies on other organic compounds have shown that increased contact time with soil can lead to lower mobility. researchgate.net The sorption of amides to soil bacteria has also been noted. nih.gov

Air: The potential for a chemical to be transported in the atmosphere is related to its volatility, which is described by its vapor pressure and Henry's Law constant. For benzamide, volatilization from water and soil surfaces is not expected to be a significant fate process due to its low vapor pressure and Henry's Law constant. nih.gov Given the higher molecular weight of this compound, its volatility is expected to be even lower, suggesting that long-range atmospheric transport is unlikely to be a major distribution pathway.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N,N-dimethylbenzamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves halogenation and amidation steps. For example, intermediates like 5-bromo-2-methoxybenzoic acid can be prepared by reacting 5-bromo-salicylic acid with iodomethane and potassium carbonate at 80°C for 4 hours, followed by hydrolysis using lithium hydroxide in THF/MeOH/H2O . Characterization of intermediates is achieved via <sup>1</sup>H NMR and <sup>13</sup>C NMR spectroscopy. Key spectral signals include methoxy groups (δ ~3.83 ppm) and aromatic protons (δ ~7.0–7.8 ppm), as observed in structurally similar benzamide derivatives .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer : Thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane eluents is recommended to monitor reaction progress . Final purification can be achieved via recrystallization from ethanol or column chromatography. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective.

Q. What are the standard biological assays to evaluate the bioactivity of this compound?

- Methodological Answer : Bioactivity screening often includes antimicrobial or antibiofilm assays. For example:

- Antibacterial Activity : Use broth microdilution methods (e.g., MIC determination against Staphylococcus aureus) with DMSO as a negative control and known inhibitors (e.g., chloramphenicol) as positive controls .

- Biofilm Inhibition : Quantify biofilm biomass using crystal violet staining in 96-well plates .

Advanced Research Questions

Q. How can conflicting results in the compound’s biological activity be resolved?

- Methodological Answer : Contradictions may arise due to variations in bacterial strains, solvent effects, or assay conditions. To address this:

- Strain-Specific Studies : Test activity across multiple clinical isolates and reference strains.

- Solvent Optimization : Ensure DMSO concentrations do not exceed 1% (v/v) to avoid cytotoxicity .

- Dose-Response Validation : Perform dose-response curves in triplicate and analyze using nonlinear regression models (e.g., GraphPad Prism).

Q. What advanced techniques are used to study the compound’s interaction with target proteins?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., GroEL/ES chaperones) to resolve binding modes .

- Molecular Dynamics Simulations : Use software like GROMACS to simulate ligand-protein interactions over 100-ns trajectories, focusing on hydrogen bonding and hydrophobic contacts .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives?

- Methodological Answer :

- Derivative Synthesis : Modify substituents (e.g., replacing bromine with fluorine) using methods like Pd-catalyzed cross-coupling .

- SAR Analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity using multivariate regression analysis. For example, electron-withdrawing groups (e.g., -Cl) enhance antibacterial potency in structurally related benzamides .

Data Analysis and Interpretation

Q. What analytical discrepancies might arise in NMR or mass spectrometry data, and how can they be addressed?

- Methodological Answer :

- NMR Signal Splitting : Aromatic proton splitting patterns may differ due to rotational isomerism. Use variable-temperature NMR to confirm dynamic effects .

- Mass Spec Fragmentation : Unexpected fragments (e.g., loss of CH3 groups) can occur. Compare experimental data with computational predictions (e.g., ACD/Labs MS Fragmenter) .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.